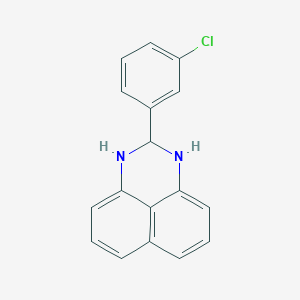

![molecular formula C20H31N3O3S B5603120 N-[4-(3-甲基-1-哌啶基)苄基]-1-(甲磺酰基)-3-哌啶甲酰胺](/img/structure/B5603120.png)

N-[4-(3-甲基-1-哌啶基)苄基]-1-(甲磺酰基)-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Piperidine derivatives, including those similar to N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, are typically synthesized through multi-step reactions involving nucleophilic substitution, reduction, and functional group transformations. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the importance of substituents and structural modifications in the piperidine scaffold for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the targeted compound, is characterized by the presence of a piperidine ring, a common feature that imparts significant chemical and biological properties. X-ray crystallography, NMR, and other spectroscopic methods are often used to determine the precise molecular configuration. For instance, Naveen et al. (2007) utilized X-ray crystallography to investigate the structure of a related piperidine derivative, revealing insights into its conformation and bonding characteristics (Naveen et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, which are crucial for the synthesis and modification of these compounds. The reactivity can be influenced by the nature of substituents on the piperidine ring and the surrounding functional groups. The work of Vinaya et al. (2009) on the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlights the significance of chemical modifications for biological activity (Vinaya et al., 2009).

科学研究应用

抗乙酰胆碱酯酶活性

一项研究合成了一系列哌啶衍生物,评估了它们的抗乙酰胆碱酯酶 (anti-AChE) 活性。苯甲酰胺上的取代基显着提高了活性,表明这些化合物(包括 N-[4-(3-甲基-1-哌啶基)苄基]-1-(甲磺酰基)-3-哌啶甲酰胺)作为乙酰胆碱酯酶的有效抑制剂的潜力,提示其在治疗痴呆等疾病中的应用。该特定化合物因其对大鼠大脑中乙酰胆碱含量的高亲和力和显着增加而受到关注,将其作为抗痴呆剂开发的候选者 (Sugimoto 等,1990)。

血清素受体激动剂

对哌啶环上带有极性取代基的苯甲酰胺衍生物的研究表明其对胃肠道运动有影响,表明其作为促动力剂的潜力。这些研究突出了哌啶衍生物在调节受体活性方面的多功能性,该功能可扩展到 N-[4-(3-甲基-1-哌啶基)苄基]-1-(甲磺酰基)-3-哌啶甲酰胺等化合物,以用于超出其既定用途的治疗目的 (Sonda 等,2004)。

Na+/H+ 抗转运蛋白抑制

在急性心肌梗塞治疗方面,与 N-[4-(3-甲基-1-哌啶基)苄基]-1-(甲磺酰基)-3-哌啶甲酰胺具有结构相似性的苯甲酰胍已被确定为有效的 Na+/H+ 交换抑制剂。这些化合物对心脏缺血和再灌注损伤提供保护作用,强调了哌啶衍生物在心血管治疗应用中的潜力 (Baumgarth 等,1997)。

抗氧化和抗胆碱酯酶活性

一项关于在药物化学中很重要的磺酰基腙骨架和哌啶环的研究表明,它们具有显着的抗氧化能力和抗胆碱酯酶活性。这项研究表明,可以探索 N-[4-(3-甲基-1-哌啶基)苄基]-1-(甲磺酰基)-3-哌啶甲酰胺的衍生物的抗氧化特性和抑制胆碱酯酶酶的功效 (Karaman 等,2016)。

属性

IUPAC Name |

N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S/c1-16-5-3-11-22(14-16)19-9-7-17(8-10-19)13-21-20(24)18-6-4-12-23(15-18)27(2,25)26/h7-10,16,18H,3-6,11-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMXKAHIEGLKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)

![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)